![molecular formula C10H24OSi2 B14134496 Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane CAS No. 89165-16-2](/img/structure/B14134496.png)
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is a chemical compound that features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume. This compound is used in various applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of diethylmethylsilane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane involves the interaction of its trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to act as a protective group during chemical reactions, preventing unwanted side reactions and enhancing the selectivity of the desired transformation.
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Similar in structure but lacks the ethenyl and diethyl groups.
Trimethylsilylacetylene: Contains the trimethylsilyl group but differs in its alkyne functionality.
Trimethylsilyl chloride: Used as a silylating agent but has different reactivity due to the presence of a chloride group.
Uniqueness
Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of diethyl, methyl, and trimethylsilyl groups, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring selective protection and modification of functional groups.
Properties
CAS No. |
89165-16-2 |
|---|---|
Molecular Formula |
C10H24OSi2 |
Molecular Weight |
216.47 g/mol |
IUPAC Name |
diethyl-methyl-(1-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C10H24OSi2/c1-8-13(7,9-2)11-10(3)12(4,5)6/h3,8-9H2,1-2,4-7H3 |
InChI Key |
IPJBQKRGRIERSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)OC(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


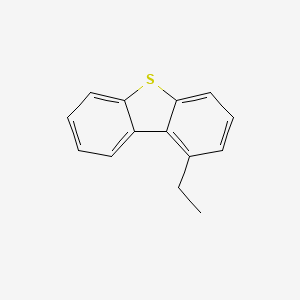
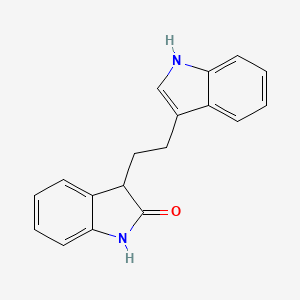
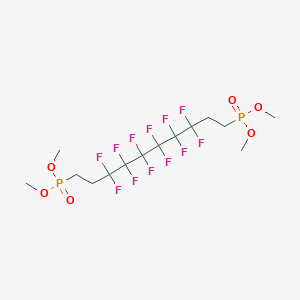
![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
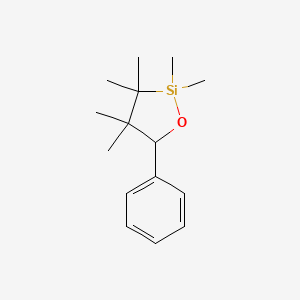
![Thiophene, 2-[(4-chlorophenyl)ethynyl]-](/img/structure/B14134460.png)
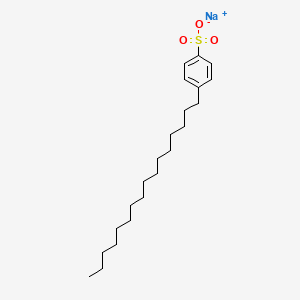
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
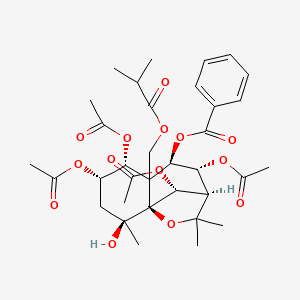
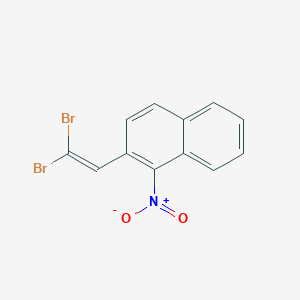
![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
